4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline
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Overview
Description
4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with sulfonyl chloride and aniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Another pyrrolidine derivative with different functional groups.
4-pyrrolidin-1´-yl-1- [2- (2″,4″-dimethoxy-phenyl)-2-oxo-ethyl]-piperidinium bromide: A compound with a similar pyrrolidine and dimethoxyphenyl structure.
Uniqueness
4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline is unique due to its combination of a sulfonyl group with a pyrrolidine ring and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-17-10-5-13(12-18(17)24-2)16-4-3-11-20(16)25(21,22)15-8-6-14(19)7-9-15/h5-10,12,16H,3-4,11,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZUAAKEUEYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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